

SCH-23390 Hydrochloride: A Comprehensive Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: SCH-23390 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SCH-23390 hydrochloride**, a cornerstone tool for investigating the intricacies of the dopamine system. This document details its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates, offering a valuable resource for researchers in neuroscience and drug development professionals.

Core Properties of SCH-23390 Hydrochloride

SCH-23390, with the chemical name (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly potent and selective antagonist of the D1-like dopamine receptors (D1 and D5).^{[1][2][3][4]} Its high affinity and selectivity have established it as an indispensable tool for elucidating the role of D1-like receptors in a multitude of physiological and pathological processes.^{[1][2][4]}

Chemical and Physical Properties

Property	Value
IUPAC Name	(R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Molecular Formula	C ₁₇ H ₁₈ ClNO · HCl[3][4]
Molecular Weight	324.24 g/mol [3][4]
CAS Number	87075-17-0
Appearance	White to off-white solid[4]
Solubility	Soluble in water (with gentle warming), ethanol, and DMSO.[4][5] In research settings, it is often dissolved in saline or artificial cerebrospinal fluid (aCSF).[4]

Pharmacological Profile

SCH-23390 exhibits high affinity and selectivity for D1 and D5 dopamine receptors. While it is highly selective, it also shows affinity for some serotonin receptors, a factor to consider in experimental design.[1][4]

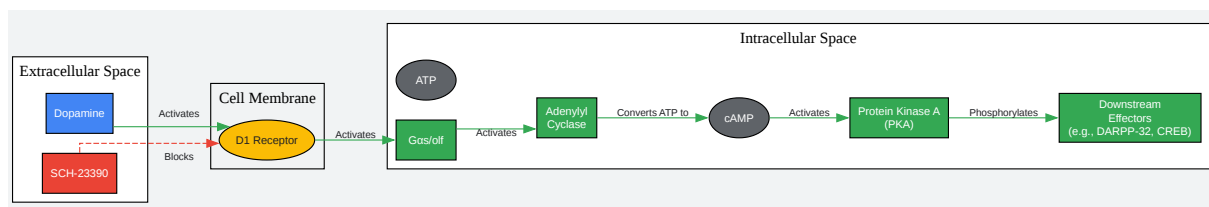
Receptor Binding Affinities

Receptor Subtype	Binding Affinity (Ki)	Reference(s)
Dopamine D1	0.2 nM	[1][3][4][5][6][7][8]
Dopamine D5	0.3 nM	[1][3][4][5][6][7][8]
Serotonin 5-HT2C	9.3 nM (agonist activity)	[4][5][6][8][9]
Serotonin 5-HT1C	High Affinity	[1][4][6][8]
Serotonin 5-HT2	High Affinity	[1][6][8]
GIRK Channels	IC50 of 268 nM (inhibition)	[5][6][8]

Note: While SCH-23390 has high affinity for some serotonin receptors in vitro, the doses required to elicit a response mediated by these receptors in vivo are typically more than 10-fold higher than those needed for D1 receptor-mediated effects.[1][4][10] Recent studies have also suggested that SCH-23390 can act as a functional sigma-1 receptor allosteric modulator, which may contribute to some of its D1 receptor-independent effects.[11]

Dopamine D1 Receptor Signaling Pathway

SCH-23390 exerts its effects by blocking the canonical signaling pathway of D1-like dopamine receptors. The binding of dopamine to D1 receptors typically activates a Gas/olf protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This cascade further activates Protein Kinase A (PKA), which phosphorylates various downstream effectors, including DARPP-32 and CREB, modulating neuronal excitability and gene expression.[4] SCH-23390 competitively antagonizes dopamine at the D1 receptor, thereby inhibiting this entire signaling cascade.



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Dopamine D1 receptor signaling pathway blocked by SCH-23390.

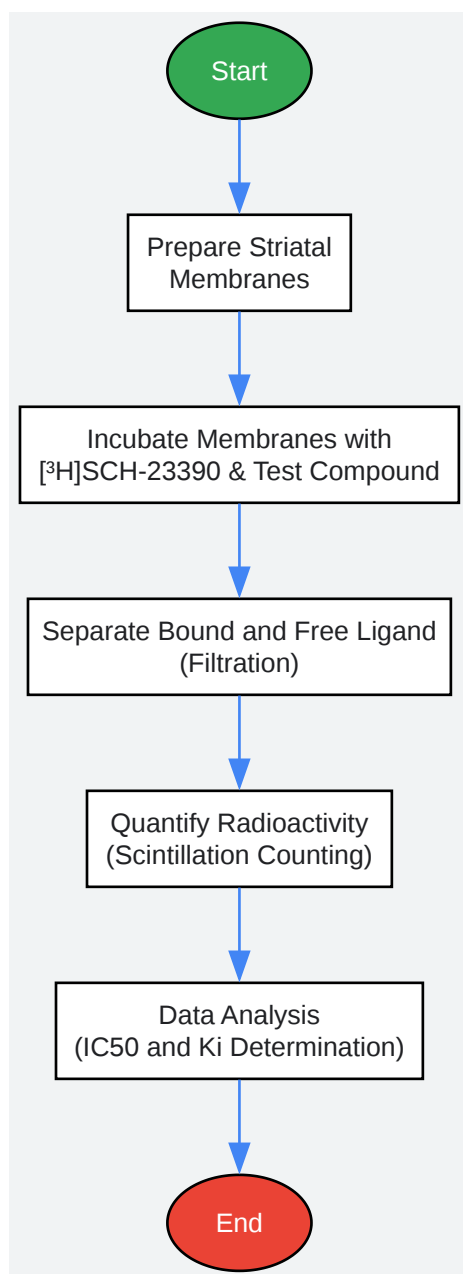
Experimental Protocols

SCH-23390 is a versatile tool employed in a wide array of experimental paradigms. Below are detailed protocols for some of its key applications.

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the D1 receptor using [3 H]SCH-23390.[4]

Workflow for a competitive radioligand binding assay:



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Workflow for a competitive radioligand binding assay.

Materials:

- Rat striatal tissue[4][12]
- [³H]SCH-23390[4]
- Unlabeled SCH-23390 (for determining non-specific binding)[4]
- Test compounds
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]
- Glass fiber filters[4]
- Scintillation fluid[4]
- Filtration apparatus[4]
- Scintillation counter[4]

Procedure:

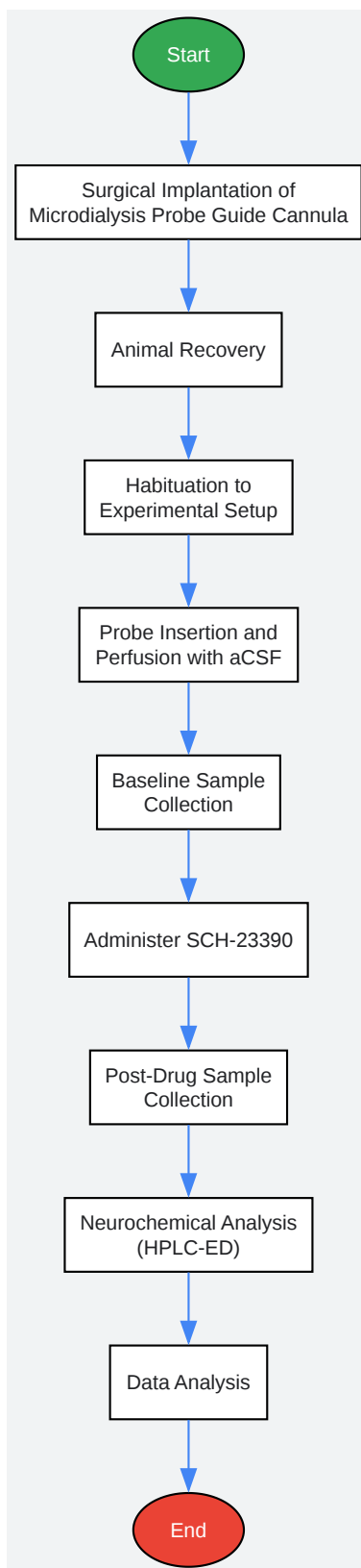
- Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer.[4] Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
- Incubation: In assay tubes, combine the prepared membranes, [³H]SCH-23390 (at a concentration near its K_d, e.g., 0.3 nM), and varying concentrations of the test compound. [12] For determining non-specific binding, use a high concentration of unlabeled SCH-23390 or another suitable D1 antagonist like cis(Z)-flupenthixol.[12]
- Equilibration: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[12][13]
- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following SCH-23390 administration.[4]

Workflow for in vivo microdialysis:



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Workflow for an in vivo microdialysis experiment.

Materials:

- Stereotaxic apparatus[4]
- Microdialysis probes[4]
- Perfusion pump[4]
- Fraction collector[4]
- HPLC with electrochemical detection (HPLC-ED)[4]
- Artificial cerebrospinal fluid (aCSF)[4]
- SCH-23390 solution[4]

Procedure:

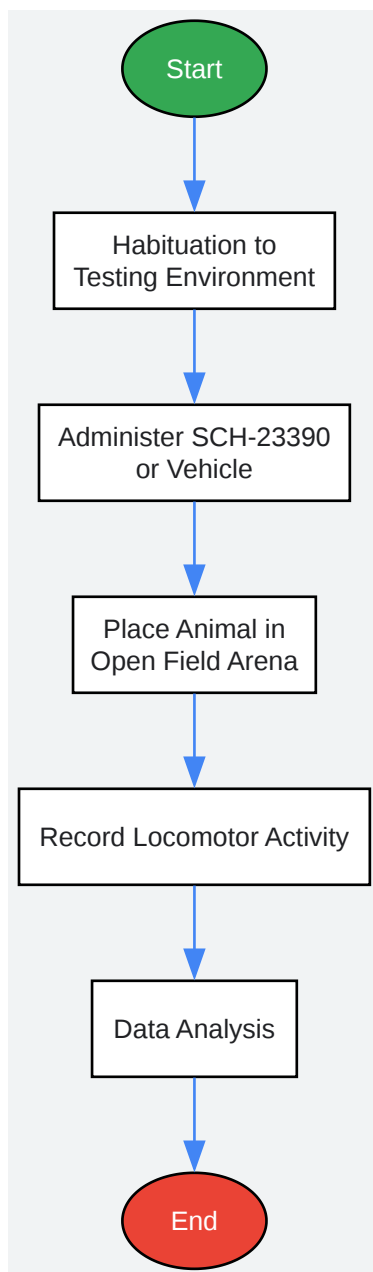
- **Probe Implantation:** Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or nucleus accumbens).[4] Allow the animal to recover for several days.
- **Habituation and Probe Insertion:** On the day of the experiment, place the animal in the testing chamber and allow it to habituate. Gently insert the microdialysis probe through the guide cannula.[14]
- **Perfusion and Equilibration:** Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).[14][15] Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.[15]
- **Baseline Collection:** Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[15]
- **Drug Administration:** Administer SCH-23390 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).[4]
- **Sample Collection:** Continue to collect dialysate samples at regular intervals for the duration of the experiment.

- **Neurochemical Analysis:** Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.[\[4\]](#)
- **Data Analysis:** Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Behavioral Pharmacology: Locomotor Activity

This protocol assesses the effect of SCH-23390 on spontaneous or drug-induced locomotor activity.[\[4\]](#)

Workflow for a locomotor activity test:



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Workflow for a locomotor activity test.

Materials:

- Open field arena equipped with photobeam detectors or video tracking software[4]
- SCH-23390 solution[4]
- Vehicle solution (e.g., saline)[4]

Procedure:

- **Habituation:** Habituate the animals to the testing room and handling procedures. On the day prior to testing, allow the animals to explore the open field arena for a set period (e.g., 30 minutes).[\[2\]](#)
- **Drug Administration:** Administer the desired dose of SCH-23390 or vehicle via the chosen route (e.g., intraperitoneal or subcutaneous injection).[\[4\]](#)[\[16\]](#)
- **Testing:** After a specified pretreatment time (e.g., 15 minutes), place the animal in the center of the open field arena.[\[17\]](#)[\[18\]](#)
- **Data Recording:** Record locomotor activity (e.g., distance traveled, beam breaks, rearing) for a set duration (e.g., 30-120 minutes).[\[2\]](#)[\[4\]](#)[\[16\]](#)[\[19\]](#)
- **Data Analysis:** Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of SCH-23390 to the vehicle control.[\[2\]](#)

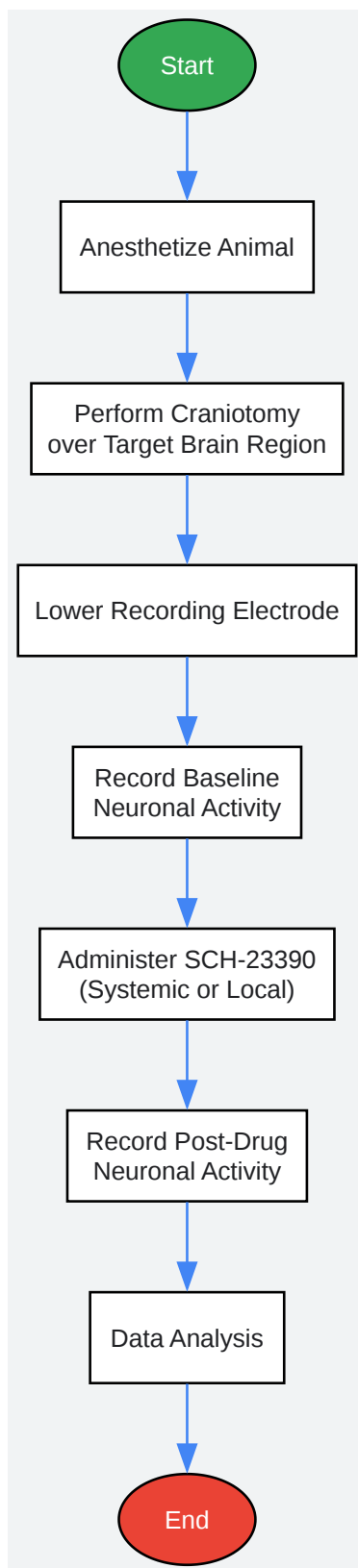
Effective Doses in Rodents for Behavioral Studies:

Animal Model	Behavioral Test	Dose Range (mg/kg)	Route	Observed Effect	Reference(s)
Rat	Operant Responding (Food)	0.03 - 0.1	s.c.	Reduction in responding	[20]
Rat	Avoidance Performance	0.1 - 1.0	s.c.	Disruption of performance	[20]
Rat	Locomotor Activity & Rearing	0.01 - 1.0	s.c.	Suppression	[16]
Rat	Saccharin Seeking	0.001 - 0.01	i.p.	Reduction in seeking	[18]
Rat	Nicotine/Food Responding	0.003 - 0.03	s.c.	Decrease in responding	[17] [21]
Mouse	Cocaine Self-Administration	0.032 - 0.32	i.p.	Increased rates of self-administration at higher cocaine doses	[22]

In Vivo Electrophysiology

This protocol describes in vivo intracellular or extracellular recordings to examine the effects of SCH-23390 on neuronal excitability.[\[4\]](#)

Workflow for in vivo electrophysiology:



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Workflow for an in vivo electrophysiology experiment.

Materials:

- Anesthetized animal preparation[4]
- Recording electrodes (intracellular or extracellular)[4]
- Amplifier and data acquisition system[4]
- Microiontophoresis or reverse dialysis setup for local drug application (optional)
- SCH-23390 solution in aCSF[4]

Procedure:

- **Animal Preparation:** Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum or substantia nigra).[4]
- **Electrode Placement:** Carefully lower the recording electrode into the target region until a single neuron's activity is isolated.
- **Baseline Recording:** Record the baseline firing rate and pattern of the neuron. For intracellular recordings, measure properties such as resting membrane potential, input resistance, and action potential threshold.
- **Drug Administration:** Administer SCH-23390 systemically (e.g., intravenously or intraperitoneally) or apply it locally via microiontophoresis or reverse dialysis.
- **Post-Drug Recording:** Record the changes in the neuron's activity following drug administration.
- **Data Analysis:** Analyze the changes in firing rate, firing pattern, and membrane properties before and after SCH-23390 application. For example, local infusion of SCH-23390 into the striatum has been shown to decrease the excitability of striatal neurons, leading to a cessation of action potential discharge and an increase in the current required to elicit firing. [23]

Applications in Neuroscience Research

SCH-23390 has been instrumental in a wide range of research areas, including:

- **Neurological and Psychiatric Disorders:** Investigating the role of D1 receptors in conditions such as Parkinson's disease, psychosis, and epilepsy.[\[1\]](#)[\[10\]](#)
- **Learning and Memory:** Elucidating the contribution of D1 receptor signaling to cognitive processes.
- **Reward and Addiction:** Studying the involvement of D1 receptors in the reinforcing effects of drugs of abuse and natural rewards.[\[2\]](#)[\[21\]](#)
- **Motor Control:** Examining the function of D1 receptors in the regulation of movement and the expression of motor behaviors.[\[4\]](#)[\[16\]](#)
- **Neuroanatomy:** Mapping the distribution of D1 receptors in the brain of various species, including rodents, non-human primates, and humans.[\[1\]](#)[\[10\]](#)

Conclusion

SCH-23390 hydrochloride remains a pivotal pharmacological tool for dissecting the multifaceted functions of the dopamine D1-like receptor system. Its high potency and selectivity, coupled with its efficacy in a broad range of experimental models, ensure its continued relevance in advancing our understanding of dopamine's role in health and disease. [\[1\]](#)[\[4\]](#) Careful consideration of its off-target effects and appropriate experimental design are crucial for the robust interpretation of research findings. This guide provides a foundational resource to aid researchers in the effective utilization of SCH-23390 in their scientific inquiries.

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References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- 2. [benchchem.com](#) [[benchchem.com](#)]
- 3. [axonmedchem.com](#) [[axonmedchem.com](#)]
- 4. [benchchem.com](#) [[benchchem.com](#)]
- 5. [selleckchem.com](#) [[selleckchem.com](#)]
- 6. [medchemexpress.com](#) [[medchemexpress.com](#)]
- 7. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [[tocris.com](#)]
- 8. [file.medchemexpress.com](#) [[file.medchemexpress.com](#)]
- 9. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin_{2C} receptors - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 10. SCH 23390: The First Selective Dopamine D1-Like Receptor Antagonist - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 12. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. Characterization of binding of 3H-SCH 23390 to dopamine D-1 receptors. Correlation to other D-1 and D-2 measures and effect of selective lesions - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 14. [benchchem.com](#) [[benchchem.com](#)]
- 15. [benchchem.com](#) [[benchchem.com](#)]
- 16. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 17. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 18. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 19. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 20. The actions of SCH 23390, a D1 receptor antagonist, on operant and avoidance behavior in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 21. [biorxiv.org](#) [[biorxiv.org](#)]

- 22. Lack of Self-Administration of Cocaine in Dopamine D1 Receptor Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 23. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
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